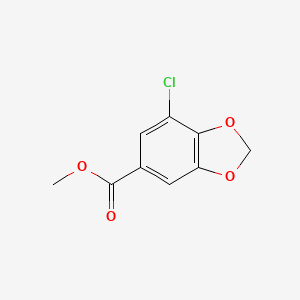

Methyl 3-chloro-4,5-methylenedioxybenzoate

描述

Methyl 3-chloro-4,5-methylenedioxybenzoate (CAS: 1490946-47-8) is a substituted benzoate ester characterized by a methylenedioxy ring (a 1,3-dioxole fused to the benzene ring) and a chlorine substituent at the 3-position. This compound is primarily utilized in pharmaceutical and agrochemical research due to its structural complexity, which allows for diverse reactivity and functionalization. Its molecular formula is C₉H₇ClO₄, with a molecular weight of 214.60 g/mol. The methylenedioxy group enhances electron density in the aromatic system, while the chlorine atom introduces steric and electronic effects that influence its solubility, stability, and biological activity .

属性

IUPAC Name |

methyl 7-chloro-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGCOTOBSQPEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Cl)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4,5-methylenedioxybenzoate typically involves the esterification of 3-chloro-4,5-methylenedioxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yields .

化学反应分析

Types of Reactions

Methyl 3-chloro-4,5-methylenedioxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methylenedioxy group can be oxidized to form corresponding quinones.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted derivatives such as amides or thioesters.

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

科学研究应用

Pharmaceutical Applications

Methyl 3-chloro-4,5-methylenedioxybenzoate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its methylenedioxy group is significant in enhancing the biological activity of drugs.

Case Study: Synthesis of Antidiabetic Agents

Recent studies have focused on synthesizing benzodioxol derivatives, including this compound, for their potential antidiabetic properties. For instance, derivatives were tested for their ability to inhibit α-glucosidase, an enzyme involved in glucose metabolism. The results indicated promising inhibitory activity, suggesting that these compounds could lead to new antidiabetic medications .

Agricultural Applications

The compound is also explored for its potential use as an insecticide and acaricide. Its structural properties allow it to interact effectively with biological systems of pests.

Case Study: Insecticidal Activity

Research has shown that derivatives of this compound exhibit significant insecticidal properties against common agricultural pests. For example, a study demonstrated that specific formulations led to a notable reduction in pest populations while being safe for beneficial insects .

Chemical Synthesis

In chemical synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various reactions makes it valuable in organic chemistry.

Synthesis Process

A patented method describes the preparation of this compound through the methylenation of ortho-dihydroxy compounds under controlled conditions (temperature and pressure). This process yields high-purity products suitable for further applications in pharmaceuticals and agrochemicals .

作用机制

The mechanism of action of Methyl 3-chloro-4,5-methylenedioxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylenedioxy group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets .

相似化合物的比较

Key Differences :

- Electronic Effects : The methylenedioxy group in the target compound provides stronger electron-donating properties compared to methyl or isolated methoxy groups in analogues, enhancing resonance stabilization .

- Bioactivity: Unlike simpler methyl/chloro derivatives (e.g., Methyl 4-chloro-3-methylbenzoate), the methylenedioxy moiety in the target compound has been linked to selective receptor binding in retinoic acid receptor alpha (RARα) modulation, as seen in related 3-chloro-4,5-dialkoxybenzamido benzoic acids .

- Synthetic Complexity: The fused dioxole ring requires specialized reagents (e.g., trimethylsilyl chloride or boron tribromide) for regioselective synthesis, unlike mono-substituted analogues .

Brominated Analogues

Methyl 2-bromomethyl-3-bromo-4,5-methylenedioxybenzoate (CAS: Not listed, referred to as Compound 45 in ) shares the methylenedioxy core but incorporates bromine at positions 2 and 3. Key distinctions:

- Reactivity : Bromine’s higher atomic radius and polarizability make this analogue more reactive in nucleophilic substitutions compared to the chlorine-containing target compound.

- Spectroscopic Data : The target compound’s $^{1}H$ NMR (CDCl₃) shows a singlet for the methylenedioxy protons at δ 5.98, whereas brominated analogues exhibit downfield shifts for adjacent protons due to bromine’s deshielding effect .

Bioactive Chlorinated Compounds from Natural Sources

While this compound is synthetic, structurally related natural chlorinated compounds, such as 3-chloro-4α,14α-dimethyl-5α-cholest-8-ene (isolated from Euphorbia officinarum latex), demonstrate antimicrobial activity against Pseudomonas syringae (16 mm inhibition zone at 200 µg/mL) . However, the synthetic target lacks direct evidence of antimicrobial efficacy, suggesting that bioactivity in chlorinated aromatics may depend on additional functional groups (e.g., steroidal frameworks in natural compounds).

Physicochemical and Regulatory Considerations

- Solubility : The methylenedioxy group increases hydrophilicity compared to methyl-substituted analogues, though less than carboxylated derivatives (e.g., 3-chloro-4-hydroxy-5-methoxybenzoic acid) .

生物活性

Methyl 3-chloro-4,5-methylenedioxybenzoate is a compound that belongs to the class of benzoate derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its potential anti-tumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H9ClO4

- Molecular Weight : 232.63 g/mol

- IUPAC Name : this compound

This compound features a methylenedioxy group, which is known to enhance biological activity due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antitumor Activity : Studies suggest that similar compounds in the benzoate family exhibit significant anti-tumor properties by inducing apoptosis in cancer cells.

- Antimicrobial Effects : Compounds with similar structures have shown antibacterial and antifungal properties.

- Anti-inflammatory Properties : Benzoic acid derivatives are often associated with anti-inflammatory effects.

The mechanisms through which this compound exerts its biological effects may include:

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins such as p53 and cyclin D1 .

- Inhibition of Enzymatic Activity : Some derivatives exhibit inhibitory effects on enzymes such as α-amylase, which can be relevant for metabolic disorders .

- Metal Complex Formation : The interaction with metal ions may enhance the anticancer activity through the formation of metal complexes that target cancer cells selectively .

Case Study 1: Antitumor Activity

In a study investigating the anti-tumor effects of benzoic acid derivatives, it was found that certain complexes could induce significant apoptosis in A549 lung cancer cells and Caco-2 colon adenocarcinoma cells. The IC50 values for these complexes were reported as low as 8.82 µM, indicating potent activity against these cancer cell lines .

Case Study 2: Antimicrobial Activity

Another research highlighted that related benzoate compounds exhibited broad-spectrum antimicrobial activity. The effectiveness against various bacterial strains was assessed using minimum inhibitory concentration (MIC) assays, revealing promising results for potential therapeutic applications .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its analogs:

| Activity Type | Target Cells/Organisms | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | A549 (lung cancer) | 8.82 | Induction of apoptosis |

| Antitumor | Caco-2 (colon cancer) | 0.00053 | Induction of apoptosis |

| Antimicrobial | Various bacteria | Varies | Inhibition of bacterial growth |

| Enzyme Inhibition | α-Amylase | 0.68 | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。